Byakangelicol

Übersicht

Beschreibung

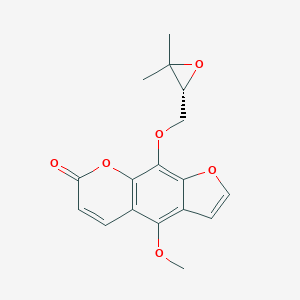

Byakangelicol is a naturally occurring furanocoumarin derivative isolated from the roots of Angelica dahurica, a traditional Chinese medicinal herb. This compound has garnered significant attention due to its diverse biological activities, particularly its anti-inflammatory and anti-cancer properties .

Wissenschaftliche Forschungsanwendungen

Byakangelicol wurde umfassend auf seine potenziellen therapeutischen Anwendungen untersucht:

Chemie: this compound dient als wertvolles Zwischenprodukt bei der Synthese anderer bioaktiver Verbindungen.

Biologie: Es wurde gezeigt, dass es verschiedene biologische Pfade moduliert, was es zu einem nützlichen Werkzeug in der biologischen Forschung macht.

Medizin: this compound zeigt entzündungshemmende, krebshemmende und antiosteoklastogene Eigenschaften, was es zu einem vielversprechenden Kandidaten für die Medikamentenentwicklung macht

5. Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch die Hemmung von Cyclooxygenase-2 (COX-2) und die Modulation des Signalwegs des nuklearen Faktor-Kappa-Leichtketten-Enhancers aktivierter B-Zellen (NF-κB) aus. Durch die Hemmung von COX-2 reduziert this compound die Produktion von pro-inflammatorischen Prostaglandinen. Darüber hinaus moduliert es die Makrophagenpolarisierung und unterdrückt die Expression von pro-inflammatorischen Zytokinen, wodurch es seine entzündungshemmenden Wirkungen entfaltet .

Wirkmechanismus

Target of Action

Byakangelicol, a traditional Chinese medicine molecule, primarily targets Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a significant role in inflammation and pain, making it a key target for anti-inflammatory drugs .

Mode of Action

This compound interacts with its primary target, COX-2, by suppressing its expression . This suppression results in the inhibition of inflammation-related genes, including COX-2, IL-1β, and IL-6 . The compound’s interaction with COX-2 leads to a decrease in inflammation and pain .

Biochemical Pathways

This compound affects the COX-2/NF-κB signaling pathway . By suppressing the expression of COX-2 and related pro-inflammatory factors, this compound modulates macrophage polarization status and the NF-κB signaling pathway . This modulation results in the inhibition of inflammation-related factors, thereby significantly alleviating inflammation-induced conditions .

Pharmacokinetics

The effectiveness of this compound in inhibiting inflammation-related factors suggests that it has good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action include the suppression of COX-2 expression and related pro-inflammatory factors . This leads to the inhibition of inflammation-related genes, including COX-2, IL-1β, and IL-6 . In vivo results also demonstrate that this compound effectively inhibits the expression of inflammation-related factors, thereby significantly alleviating inflammation-induced conditions .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Byakangelicol kann über verschiedene chemische Wege synthetisiert werden. Eine übliche Methode beinhaltet die Extraktion der Verbindung aus den Wurzeln von Angelica dahurica unter Verwendung organischer Lösungsmittel wie Ethanol oder Methanol. Der Extrakt wird dann chromatographischen Verfahren unterzogen, um this compound zu isolieren und zu reinigen .

Industrielle Produktionsmethoden: In industrieller Umgebung beinhaltet die Produktion von this compound typischerweise die großtechnische Extraktion aus Angelica dahurica-Wurzeln. Der Prozess umfasst das Trocknen der Wurzeln, das Mahlen zu einem feinen Pulver und die anschließende Verwendung von Lösungsmitteln, um die gewünschte Verbindung zu extrahieren. Der Extrakt wird weiter mit fortschrittlichen chromatographischen Methoden gereinigt, um hochreines this compound zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Byakangelicol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden, die unterschiedliche biologische Aktivitäten aufweisen können.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound verändern und möglicherweise seine pharmakologischen Eigenschaften verändern.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Verschiedene Nukleophile und Elektrophile können in Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, jedes mit möglicherweise einzigartigen biologischen Aktivitäten .

Vergleich Mit ähnlichen Verbindungen

Byakangelicol ist unter den Furanocumarinen einzigartig aufgrund seiner spezifischen Hemmung von COX-2 und seiner starken entzündungshemmenden Eigenschaften. Ähnliche Verbindungen umfassen:

Psoralen: Ein weiteres Furanocumarin mit phototoxischen Eigenschaften, das zur Behandlung von Hauterkrankungen eingesetzt wird.

Bergapten: Bekannt für seine photosensibilisierenden Wirkungen, die in der Phototherapie eingesetzt werden.

Xanthotoxin: Zeigt ähnliche biologische Aktivitäten, unterscheidet sich jedoch in seinen molekularen Zielstrukturen und Signalwegen.

This compound zeichnet sich durch seine spezifischen molekularen Zielstrukturen und seine potenziellen therapeutischen Anwendungen bei Entzündungen und Knochenkrankheiten aus .

Biologische Aktivität

Byakangelicol, a coumarin compound derived from the root of Angelica dahurica, has garnered attention for its diverse biological activities, particularly in anti-inflammatory and hepatoprotective effects. This article consolidates findings from various studies to present a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Anti-Inflammatory Properties

This compound exhibits significant anti-inflammatory effects, primarily through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of pro-inflammatory cytokines. Research indicates that this compound effectively reduces the expression of inflammatory markers such as TNF-α and IL-1β while enhancing anti-inflammatory cytokines like IL-10 and TGF-β .

Key Findings:

- This compound suppresses TiPs-stimulated osteoclastogenesis by inhibiting COX-2 expression and modulating the NF-κB signaling pathway, leading to reduced bone resorption and inflammation in a murine model of osteolysis .

- It has been shown to inhibit PGE2 release from human lung epithelial cells in a dose-dependent manner, suggesting its potential use in treating respiratory tract inflammation .

Hepatoprotective Effects

This compound has also been studied for its hepatoprotective properties. It induces the expression of cytochrome P450 3A4 (CYP3A4) in human hepatocytes, which is crucial for drug metabolism. This induction occurs without affecting the human pregnane X receptor (hPXR), indicating a unique mechanism of action .

Summary of Hepatoprotective Mechanism:

- Induces CYP3A4 expression approximately fivefold at the mRNA level and threefold at the protein level.

- Protects against cytotoxicity induced by substances like tacrine in liver cells .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its bioavailability and distribution. A study demonstrated that after oral administration, this compound's bioavailability is relatively low (3.6%), which may limit its therapeutic applications .

Pharmacokinetic Parameters:

| Administration Route | Dose | AUC (ng·h/mL) | C_max (ng/mL) | Bioavailability (%) |

|---|---|---|---|---|

| Oral | 15 mg/kg | [Data Not Provided] | [Data Not Provided] | 3.6 |

| Intravenous | 5 mg/kg | [Data Not Provided] | [Data Not Provided] | [Data Not Provided] |

Case Studies

- Osteolysis Model Study:

- Hepatocyte Protection:

Eigenschaften

IUPAC Name |

9-[[(2R)-3,3-dimethyloxiran-2-yl]methoxy]-4-methoxyfuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O6/c1-17(2)11(23-17)8-21-16-14-10(6-7-20-14)13(19-3)9-4-5-12(18)22-15(9)16/h4-7,11H,8H2,1-3H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORBITTMJKIGFNH-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O1)COC2=C3C(=C(C4=C2OC(=O)C=C4)OC)C=CO3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](O1)COC2=C3C(=C(C4=C2OC(=O)C=C4)OC)C=CO3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70180727 | |

| Record name | Byakangelicol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26091-79-2, 61046-59-1 | |

| Record name | Byakangelicol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26091-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Byakangelicol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026091792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Byakangelicol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | byakangelicol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 26091-79-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of byakangelicol in reducing inflammation?

A1: this compound primarily exerts its anti-inflammatory effects by inhibiting the cyclooxygenase-2 (COX-2) enzyme. [, , ] This enzyme plays a crucial role in the production of prostaglandin E2 (PGE2), a key mediator of inflammation. By suppressing COX-2 expression and activity, this compound reduces PGE2 release, thereby mitigating inflammatory responses. []

Q2: Does this compound affect other signaling pathways involved in inflammation?

A2: Research suggests that this compound can also modulate the NF-κB signaling pathway, a key regulator of inflammation. [, ] It has been shown to partially inhibit the degradation of IκB-α, the translocation of p65 NF-κB, and NF-κB DNA binding activity, suggesting interference with NF-κB activation. []

Q3: How does this compound influence osteoclastogenesis in the context of aseptic loosening?

A4: this compound has been shown to suppress titanium particle-stimulated osteoclastogenesis, a process contributing to peri-prosthetic osteolysis. [] It achieves this by inhibiting COX-2 expression and reducing the production of pro-inflammatory factors like IL-1β and IL-6. [] This suggests this compound's potential in mitigating bone destruction associated with aseptic loosening.

Q4: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C16H16O6, and its molecular weight is 304.29 g/mol. [, , ]

Q5: What spectroscopic data are available for characterizing this compound?

A6: this compound has been characterized using various spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and ultraviolet (UV) spectroscopy. [, , , , ] These techniques provide insights into its structural features, fragmentation patterns, and interactions with other molecules.

Q6: Are there any notable features in the mass spectrum of this compound?

A7: Yes, the mass spectrum of this compound displays characteristic fragmentation patterns, particularly related to the cleavages of its side chains. [] These patterns can help distinguish it from other furanocoumarins.

Q7: How does the content of this compound change when Angelicae Dahuricae Radix is stewed with yellow rice wine?

A8: Studies have shown that the this compound content decreases when Angelicae Dahuricae Radix is stewed with yellow rice wine. [] This reduction is attributed to the ring-opening reaction of this compound under the acidic and heated conditions of the wine, leading to the formation of byakangelicin. []

Q8: What is the bioavailability of this compound after oral administration in rats?

A9: Pharmacokinetic studies in rats reveal a relatively low absolute bioavailability of 3.6% for this compound after oral administration. [] This suggests that this compound may be poorly absorbed or undergo significant first-pass metabolism.

Q9: Does this compound interact with drug transporters like P-glycoprotein (P-gp)?

A10: Yes, this compound has demonstrated inhibitory effects on P-gp, both in vitro and in vivo. [, ] This interaction could potentially lead to altered pharmacokinetics of co-administered drugs that are substrates of P-gp.

Q10: Are there any known metabolites of this compound produced by gut microbiota?

A11: Yes, this compound is metabolized by human gut microbiota, primarily by the bacterial strain Blautia sp. MRG-PMF1. [] The major metabolite identified is desmethylbyakangelicin, formed through O-demethylation. []

Q11: What cell lines have been used to study the antiproliferative activity of this compound?

A12: this compound has shown antiproliferative effects against various human tumor cell lines in vitro, including A549 (lung cancer), SK-OV-3 (ovarian cancer), SK-MEL-2 (melanoma), XF498 (central nervous system cancer), and HCT-15 (colon cancer). []

Q12: Has this compound demonstrated hepatoprotective activity in any in vitro models?

A13: Yes, this compound exhibited moderate hepatoprotective activity against tacrine-induced cytotoxicity in HepG2 cells (a human liver cancer cell line). [] Its efficacy was comparable to other furanocoumarins like oxypeucedanin but lower than the positive control, silybin. []

Q13: Have any animal models been used to evaluate the therapeutic potential of this compound?

A14: While in vitro studies are promising, limited in vivo studies have been conducted with this compound. One study utilized a rat model of titanium particle-induced cranial osteolysis and found that this compound effectively alleviated bone destruction. []

Q14: What analytical techniques are commonly used for the quantification of this compound?

A15: this compound is commonly quantified using high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or mass spectrometry (MS). [, , , , ] These methods offer sensitivity and specificity in analyzing complex mixtures.

Q15: Can this compound be enantioselectively separated and analyzed?

A16: Yes, this compound, being a chiral molecule, can be separated into its enantiomers using chiral stationary phases in HPLC. [] This enantioselective analysis allows for studying the biological activity and properties of individual enantiomers.

Q16: Has any research explored the application of UPLC-MS/MS in studying this compound?

A17: Yes, a UPLC-MS/MS method has been developed and validated for the simultaneous determination of this compound and other active components in beagle dog plasma following the administration of Yuanhu Zhitong preparations. [] This method enabled the comparative pharmacokinetic analysis of different formulations.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.